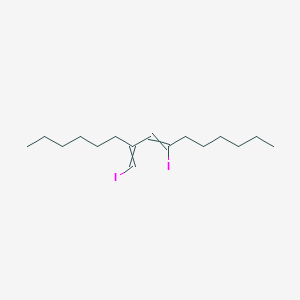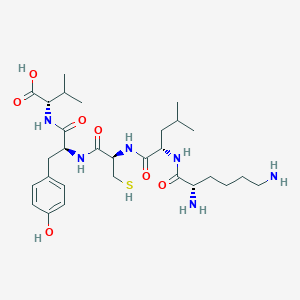
Chlorobis(2,2-diphenylethenyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorobis(2,2-diphenylethenyl)borane is an organoboron compound with the chemical formula C28H22BCl It is known for its unique structure, which includes a boron atom bonded to a chlorine atom and two 2,2-diphenylethenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chlorobis(2,2-diphenylethenyl)borane typically involves the reaction of boron trichloride (BCl3) with 2,2-diphenylethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
BCl3+2(C6H5)2C=CH2→(C6H5)2C=CH2BCl2+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific protocol, but common solvents include dichloromethane and toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. Industrial methods may also incorporate additional purification steps, such as recrystallization or chromatography, to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorobis(2,2-diphenylethenyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron-chlorine bond to a boron-hydrogen bond.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes or borohydrides.
Substitution: Various organoboron compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chlorobis(2,2-diphenylethenyl)borane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs or as a tool in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of Chlorobis(2,2-diphenylethenyl)borane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from Lewis bases. This interaction can facilitate various chemical transformations, such as the activation of small molecules or the formation of new bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pentafluorophenyl)borane: Known for its high Lewis acidity and used in similar applications.
Tris(pentafluorophenyl)borane: Another highly Lewis acidic compound with applications in catalysis and materials science.
Chlorodiphenylborane: Similar structure but with different reactivity due to the absence of the 2,2-diphenylethenyl groups.
Uniqueness
Chlorobis(2,2-diphenylethenyl)borane is unique due to the presence of the 2,2-diphenylethenyl groups, which provide steric hindrance and influence the compound’s reactivity. This makes it a valuable reagent in specific synthetic applications where other boron compounds may not be as effective.
Propriétés
Numéro CAS |
826990-15-2 |
|---|---|
Formule moléculaire |
C28H22BCl |
Poids moléculaire |
404.7 g/mol |
Nom IUPAC |
chloro-bis(2,2-diphenylethenyl)borane |
InChI |
InChI=1S/C28H22BCl/c30-29(21-27(23-13-5-1-6-14-23)24-15-7-2-8-16-24)22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
Clé InChI |
XNPJHPJNUTXZRE-UHFFFAOYSA-N |
SMILES canonique |
B(C=C(C1=CC=CC=C1)C2=CC=CC=C2)(C=C(C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)
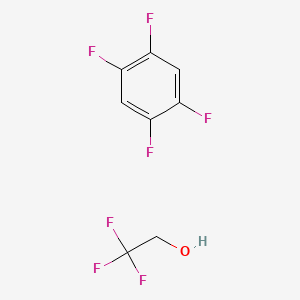
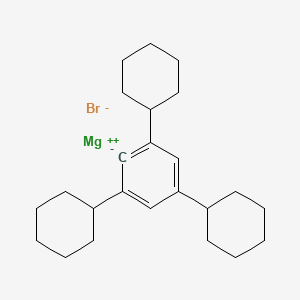
![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)
![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
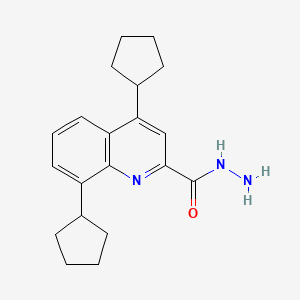
![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)
